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molecular formula C9H11NO B8746341 1-Methylindolin-6-ol

1-Methylindolin-6-ol

Cat. No. B8746341
M. Wt: 149.19 g/mol
InChI Key: LNWRQPDKMNMPME-UHFFFAOYSA-N
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Patent
US05256799

Procedure details

To 37.78 g (0.286 mol) of 6-hydroxyindoline 5 in a 100 ml round-bottom flask fitted with a magnetic stirrer, thermometer and condenser connected to a source of nitrogen was added 13.38 ml (16.02 g, 0.114 mol) of trimethyl phosphate. It was then placed in an oil bath and heating was commenced. The bath temperature reached 105° in 10 min. Then the reaction mixture became homogeneous and shortly thereafter an exotherm occurred. The flask was removed periodically from the oil bath to keep the internal temperature below 150°. The reaction was heated at 140°-150° for 2 hr. Thin layer chromatography on silica gel plates eluted with 50% Ethyl acetate/hexane or 4% methanol/methylene chloride showed that starting material was still present and 3 ml (3.59 g, 25.6 mmol) more of trimethyl phosphate was added. Heating was continued at 155° for 1.5 hr. The reaction mixture was allowed to cool and then dissolved in 100 ml of saturated sodium carbonate solution and 100 ml of methylene chloride with warming in portions. The aqueous phase was separated and washed with 2×100 ml of methylene chloride. The organic phases were combined, washed with 200 ml of half-saturated brine, dried over sodium sulfate and concentrated in vacuo to leave 28.6 g (67%) of dark tar. This was dissolved in methylene chloride and filtered through 300 ml of silica gel in methylene chloride. A total of 800 ml of methylene chloride eluate and then 400 ml of ethyl acetate was collected. Concentration and collection of the residue from hexane gave 18.29 g (43%) of crude product 7 as a brown solid which was used for the preparation of 9.
Quantity
37.78 g
Type
reactant
Reaction Step One
Quantity
13.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][CH:3]=1.P(OC)(OC)(O[CH3:14])=O>C(Cl)Cl>[CH3:14][N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([OH:1])[CH:10]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
37.78 g
Type
reactant
Smiles
OC1=CC=C2CCNC2=C1
Step Two
Name
Quantity
13.38 mL
Type
reactant
Smiles
P(=O)(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer and condenser connected to a source of nitrogen
CUSTOM
Type
CUSTOM
Details
It was then placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
The flask was removed periodically from the oil bath
CUSTOM
Type
CUSTOM
Details
the internal temperature below 150°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 140°-150° for 2 hr
Duration
2 h
WASH
Type
WASH
Details
Thin layer chromatography on silica gel plates eluted with 50% Ethyl acetate/hexane or 4% methanol/methylene chloride
ADDITION
Type
ADDITION
Details
3 ml (3.59 g, 25.6 mmol) more of trimethyl phosphate was added
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued at 155° for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 100 ml of saturated sodium carbonate solution
TEMPERATURE
Type
TEMPERATURE
Details
100 ml of methylene chloride with warming in portions
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with 2×100 ml of methylene chloride
WASH
Type
WASH
Details
washed with 200 ml of half-saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave 28.6 g (67%) of dark tar
FILTRATION
Type
FILTRATION
Details
filtered through 300 ml of silica gel in methylene chloride
CUSTOM
Type
CUSTOM
Details
A total of 800 ml of methylene chloride eluate and then 400 ml of ethyl acetate was collected
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and collection of the residue from hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1CCC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.29 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 107.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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